4-(2,2-Difluoroethoxy)pyridin-3-amine
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Overview
Description
4-(2,2-Difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group at the 4-position and an amine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,2-Difluoroethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2,2-Difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridine ring or the difluoroethoxy group.
Common reagents and conditions used in these reactions include solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
4-(2,2-Difluoroethoxy)pyridin-3-amine can be compared with other similar compounds, such as:
4-(2,2-Difluoroethoxy)pyridin-2-amine: This compound has a similar structure but with the amine group at the 2-position instead of the 3-position. It exhibits different chemical reactivity and biological activity due to the positional difference.
2-(2,2-Difluoroethoxy)pyridin-3-amine: This compound has the difluoroethoxy group at the 2-position, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-12-6-1-2-11-3-5(6)10/h1-3,7H,4,10H2 |
InChI Key |
QFIMWDLQXPQFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)F)N |
Origin of Product |
United States |
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